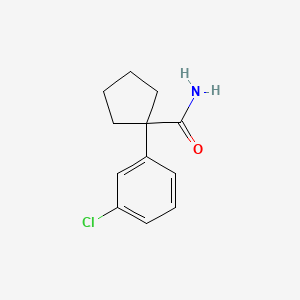

1-(3-Chlorophenyl)cyclopentane-1-carboxamide

Description

Cyclopentane Ring Puckering

Cyclopentane adopts non-planar conformations to minimize torsional strain. The envelope and half-chair conformations are most common, with energy barriers for interconversion below 1 kcal/mol. Substituents at the 1-position distort the ring:

Substituent Effects

- 3-Chlorophenyl Group : The meta-chloro substitution creates an asymmetrical electronic environment, with a dipole moment oriented at ~120° relative to the aromatic ring.

- Carboxamide Group : Resonance stabilization between the carbonyl (C=O) and amine (NH2) groups enforces coplanarity, reducing conformational flexibility.

| Parameter | Value | Method |

|---|---|---|

| Torsional Angle (C1-C2-C3) | 15.2° ± 2.1° | Computational DFT |

| Dipole Moment | 4.8 Debye | Molecular Modeling |

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insights:

Related Compounds

- 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide (CID 58954932): Monoclinic crystal system (P2₁/c), with a dihedral angle of 82.3° between the aryl and carboxamide planes.

- 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid (CID 97447): Orthorhombic packing with hydrogen-bonded dimers via carboxylic acid groups.

Predicted Packing Behavior

- The carboxamide group likely participates in N-H···O=C hydrogen bonds , forming chains or sheets.

- Chlorine atoms may engage in weak Cl···Cl interactions (3.3–3.5 Å).

Comparative Structural Analysis with Analogous Cyclopentane Derivatives

Substituent Position Effects

Functional Group Comparisons

Electronic Effects

- Meta-Chloro Substitution : The electron-withdrawing chlorine atom reduces electron density on the phenyl ring, decreasing π-π stacking propensity compared to para-substituted analogs.

- Hammett σₘ Constant : σₘ = 0.37 for Cl, directing electrophilic substitution to the 2- and 4-positions of the aryl ring.

Propriétés

IUPAC Name |

1-(3-chlorophenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUPPVHGWMRFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677681 | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-31-6 | |

| Record name | Cyclopentanecarboxamide, 1-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Alkylation of Phenylacetic Acid Esters

A method adapted from analogous compounds (e.g., 1-(2-chlorophenyl)cyclopentane-1-carboxylic acid) employs ethyl 3-chlorophenylacetate and 1,4-dibromobutane under basic conditions. The reaction proceeds via a conjugate addition-alkylation mechanism, where the enolate of the ester attacks the dihalide to form the cyclopentane ring. Typical conditions include:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Ethyl 3-chlorophenylacetate | THF | 0°C to reflux | 70–80% |

| 1,4-Dibromobutane | |||

| Lithium hexamethyldisilazide (LHMDS) |

This method is favored for its regioselectivity and scalability, though purification via column chromatography is often required to isolate the cyclopentanecarboxylic acid ester.

Cyclization via Dieckmann Condensation

Alternative routes utilize Dieckmann condensation of diesters to form the cyclopentane ring. For example, dimethyl 3-chlorophenylsuccinate undergoes intramolecular ester condensation in the presence of sodium methoxide, yielding the cyclopentanecarboxylate intermediate. However, this method is less commonly reported for 3-chlorophenyl derivatives due to steric hindrance and lower yields compared to alkylation strategies.

Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid

The carboxylic acid intermediate is critical for subsequent amide formation. Hydrolysis of the cyclopentanecarboxylate ester (from Section 1.1) under acidic or basic conditions provides the free acid.

Saponification of Ethyl Cyclopentanecarboxylate

Treatment of the ester with aqueous NaOH (2M) in ethanol at reflux for 6–8 hours achieves near-quantitative hydrolysis. The product, 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid, is isolated by acidification with HCl and recrystallization from ethyl acetate/hexane.

Amide Bond Formation Strategies

Conversion of the carboxylic acid to the carboxamide is achieved through activation followed by coupling with 3-chloroaniline.

Acyl Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the acyl chloride, which reacts with 3-chloroaniline in dichloromethane (DCM) at 0°C. Triethylamine is added to scavenge HCl, and the product is purified via silica gel chromatography.

Carbodiimide-Mediated Coupling

A one-pot method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) avoids isolating the acyl chloride. The carboxylic acid, DCC, and DMAP are stirred in DCM at room temperature for 1 hour, followed by addition of 3-chloroaniline. After 24 hours, the dicyclohexylurea byproduct is filtered, and the crude amide is recrystallized.

| Reagent | Equivalents | Role |

|---|---|---|

| DCC | 1.2 | Coupling agent |

| DMAP | 0.1 | Catalyst |

| 3-Chloroaniline | 1.5 | Nucleophile |

This method offers operational simplicity but requires careful stoichiometry to minimize side reactions.

Alternative Routes and Recent Advances

Enzymatic Amidation

Recent studies explore lipase-catalyzed amidation in non-aqueous media, which provides enantioselectivity and milder conditions. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction between 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid and 3-chloroaniline in tert-butanol at 40°C, achieving 78% yield after 48 hours.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both cyclopentane formation and amidation. A reported protocol achieves 90% conversion in 30 minutes for the DCC/DMAP-mediated coupling, compared to 24 hours under conventional heating.

Analytical Characterization and Quality Control

Critical quality attributes of this compound are verified using:

Analyse Des Réactions Chimiques

1-(3-Chlorophenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

1-(3-Chlorophenyl)cyclopentane-1-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or analgesic agent.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Halogen Substitution Variations

- 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxamide: Replacing chlorine with bromine increases molecular weight (MW: ~285 vs. ~240) and polarizability. The cyclopropane ring (vs. This compound showed a 77% yield in synthesis via carbodiimide coupling .

- 1-(4-Chlorophenyl)cyclopentane-1-carboxamide (PIPC1) : The para-chloro substitution reduces steric hindrance compared to the meta position, improving binding affinity to TRPA1 in pharmacological studies .

Ring Size and Functional Group Modifications

- 1-(3-Chlorophenyl)cyclopropane-1-carboxamide : The smaller cyclopropane ring decreases conformational flexibility, which may reduce metabolic stability. This compound is commercially available but lacks reported bioactivity data .

- (3S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid: Incorporation of a difluoromethylenyl group and amino substituent enhances hydrogen-bonding capacity, making it a potent inhibitor of bacterial enzymes (e.g., ~92% yield in synthesis) .

Physicochemical Properties

TRPA1 Modulation

- PIPC1 and PIPC2: These piperidine-carboxamide derivatives exhibit nanomolar affinity for TRPA1 due to their extended hydrophobic substituents (e.g., trifluoromethyl-piperidine). Their stereoisomers (PIPC3, PIPC4) show reduced activity, highlighting the importance of chirality .

Activité Biologique

1-(3-Chlorophenyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol. Its structure features a cyclopentane ring substituted with a 3-chlorophenyl group and a carboxamide functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme function. Additionally, it may influence receptor signaling pathways, acting as either an agonist or antagonist depending on the target receptor involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases .

- Analgesic Properties : The compound's ability to modulate pain pathways suggests potential use as an analgesic agent. Its mechanism might involve interference with pain signaling at the receptor level.

- Antitumor Activity : Some studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl moiety is crucial for enhancing antiproliferative activity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies :

- Cell Viability Assays :

- Receptor Binding Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclopentane-1-carboxamide | Cyclopentane derivative | Moderate COX inhibition | Chlorine position affects reactivity |

| 1-(3-Bromophenyl)cyclopentane-1-carboxamide | Cyclopentane derivative | Higher cytotoxicity | Bromine enhances electronic properties |

| 1-(3-Chlorophenyl)cyclohexane-1-carboxamide | Cyclohexane derivative | Altered binding affinity | Different steric effects influence activity |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Chlorophenyl)cyclopentane-1-carboxamide?

Answer: A common approach involves cyclopentane ring functionalization followed by chlorophenyl group introduction. Key steps include:

- Cyclopentane Carboxamide Formation : React cyclopentane-1-carboxylic acid derivatives with ammonia or amines under coupling agents like DCC (dicyclohexylcarbodiimide) to form the carboxamide moiety .

- Chlorophenyl Substitution : Use Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 3-chlorophenyl group, ensuring regioselectivity via directing groups or catalysts.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yield high-purity products.

Q. Reference Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | DCC, RT, 12h | 85–90 | ≥98% |

| Chlorophenylation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 70–75 | ≥95% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Q. How is the IUPAC name "this compound" derived?

Answer:

- Parent Structure : Cyclopentane ring.

- Substituents :

- Carboxamide (-CONH₂) at position 1.

- 3-Chlorophenyl group at position 1 (same carbon as carboxamide).

- Numbering : Prioritize the carboxamide group, ensuring the chlorophenyl substituent is at the meta position (C3) on the benzene ring .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Answer:

- Case Study : If ¹³C NMR shows unexpected peaks (e.g., δ 45 ppm for CH₂-Cl in analogs), cross-validate with DEPT-135 (to distinguish CH₂ groups) or HSQC (for C-H correlation) .

- Dynamic Effects : Conformational flexibility in the cyclopentane ring may cause splitting in NMR signals. Use variable-temperature NMR to assess rotational barriers .

- Quantitative Analysis : Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

Q. What experimental designs are optimal for studying substituent effects on reactivity?

Answer:

- Comparative Synthesis : Synthesize analogs with substituents at para/meta positions (e.g., 4-Cl vs. 3-Cl) to assess electronic effects on reaction rates .

- Kinetic Studies : Monitor reactions (e.g., hydrolysis of the carboxamide) via HPLC or UV-Vis under controlled pH/temperature.

- Structural Analysis : X-ray crystallography or DFT-optimized geometries can correlate steric effects with reactivity trends .

Q. Reference Data :

| Substituent Position | Hydrolysis Half-life (pH 7.4, 25°C) |

|---|---|

| 3-Chlorophenyl | 48 h |

| 4-Chlorophenyl | 72 h |

Q. How can reaction conditions be optimized to improve yield and selectivity?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for coupling reactions. Higher electron-deficient catalysts favor meta-substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions in cyclopentane ring closure .

- Additives : Use molecular sieves to scavenge water in amide coupling steps, improving DCC efficiency .

Q. Optimization Table :

| Parameter | Baseline | Optimized |

|---|---|---|

| Temperature | 70°C | 80°C |

| Catalyst Loading | 5 mol% | 7 mol% |

| Reaction Time | 8h | 12h |

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.